

Application Notes and Protocols for the Purification of Nisin from Fermentation Broth

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisin, a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis, is a member of the lantibiotics class. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including foodborne pathogens and spoilage organisms. This has led to its widespread use as a natural food preservative. Furthermore, its potential as a therapeutic agent in human and veterinary medicine is an active area of research. The effective purification of nisin from fermentation broth is a critical step for both research and commercial applications, directly impacting its purity, yield, and biological activity.

These application notes provide an overview of common techniques for nisin purification, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Key Purification Techniques

The purification of nisin from the complex milieu of fermentation broth typically involves a multistep strategy combining different techniques to achieve high purity. The primary methods employed include precipitation, chromatography, and membrane filtration.

Precipitation (Salting Out)



Ammonium sulfate precipitation is a widely used initial step to concentrate nisin from the cellfree supernatant (CFS) of the fermentation broth. This technique relies on the principle that high salt concentrations reduce the solubility of proteins, causing them to precipitate.

Chromatography

Chromatographic methods are central to achieving high-purity nisin. Due to its cationic nature, cation exchange chromatography is particularly effective. Other chromatographic techniques such as hydrophobic interaction and immunoaffinity chromatography can also be employed for further purification.

Membrane Filtration

Membrane-based techniques, such as ultrafiltration and electrodialysis, offer scalable and ecofriendly options for nisin purification and concentration. These methods separate molecules based on size and charge.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data from various studies, providing a comparative overview of the efficiency of different nisin purification methods.

Table 1: Ammonium Sulfate Precipitation

Saturation Level (%)	Purification Fold	Activity Yield (%)	Reference
40	73.8	60	[1][2][3]
60	34.5	50	[1][2][3]
20	No purification	-	[1][2][3]
40	168.8	90.04	[4]
60-80	2.52	-	[5]

Table 2: Chromatographic Methods



Chromatograp hic Method	Purification Fold	Yield (%)	Purity (%)	Reference
Cation Exchange (multi-step elution)	-	~60% in main fraction	High	[6][7]
Hydrophobic Interaction & Gel Filtration	10.87	50.84	-	[5]
Immunoaffinity Chromatography	High	High	Homogeneous	[8]
Nickel Affinity Chromatography (recombinant)	-	77	55	[9]

Table 3: Membrane Filtration and Combined Methods

Method	Purification Fold	Nisin Recovery/Yield (%)	Reference
Ultrafiltration (10 kDa membrane)	4	100 (in retentate)	[4]
Electrodialysis (coupled with salting out)	21.8	70	[1][2][3]
Salting out (NaCl) & Centrifugation	1.70	48	[10]

Experimental Protocols

Protocol 1: Ammonium Sulfate Precipitation

This protocol describes the initial concentration of nisin from cell-free supernatant using ammonium sulfate.



- Preparation of Cell-Free Supernatant (CFS):
 - Culture Lactococcus lactis in a suitable fermentation medium (e.g., M17 broth supplemented with glucose).
 - After incubation, centrifuge the culture at a sufficient speed and duration (e.g., 6000 x g for 30 minutes at 4°C) to pellet the bacterial cells.[6]
 - Carefully collect the supernatant, which contains the secreted nisin.
- Ammonium Sulfate Addition:
 - Cool the CFS to 4°C in an ice bath.
 - Slowly add solid ammonium sulfate to the CFS while gently stirring to achieve the desired saturation level (e.g., 40%). The amount of ammonium sulfate to be added can be calculated using standard tables.
 - Continue stirring for a defined period (e.g., 1-2 hours) at 4°C to allow for complete precipitation.
- Recovery of Precipitate:
 - Centrifuge the mixture at a high speed (e.g., 10,000 x g for 30 minutes at 4°C) to collect the precipitated protein.
 - Discard the supernatant.
- Resuspension:
 - Resuspend the pellet in a minimal volume of a suitable buffer, such as 50 mM lactic acid,
 pH 3.[6]

Protocol 2: Cation Exchange Chromatography (cIEX)

This protocol details the purification of nisin using a cation exchange column, a highly effective method due to nisin's positive charge at low pH.[6][7]



Sample Preparation:

- Start with the resuspended precipitate from the ammonium sulfate step or directly with the CFS.
- Adjust the pH of the sample to a range of 3-5 using an appropriate acid (e.g., lactic acid).
 [6]
- Filter the sample through a 0.45 μm membrane filter to remove any remaining particulates.
 [6]

• Column Equilibration:

Equilibrate a cation exchange column (e.g., HiTrap SP HP) with a binding buffer (e.g., 50 mM lactic acid, pH 3).

• Sample Loading:

Load the prepared sample onto the equilibrated column at a controlled flow rate.

Washing:

 Wash the column with the binding buffer until the absorbance at 215 nm returns to baseline, indicating the removal of unbound contaminants.

Elution:

- Elute the bound nisin using a stepwise or linear gradient of increasing salt concentration. A common elution buffer is the binding buffer supplemented with NaCl.
- A multi-step elution can be employed for higher purity, for example, with stepwise increases to 200 mM, 400 mM, 600 mM, 800 mM, and 1 M NaCl.[6][7] Nisin typically elutes at around 400-600 mM NaCl.[6][7]
- Collect fractions throughout the elution process.
- Analysis of Fractions:



- Analyze the collected fractions for nisin activity using a bioassay (e.g., against a sensitive indicator strain like Lactococcus lactis NZ9000) and for protein content (e.g., BCA assay).
 [6]
- Purity can be assessed by Tricine-SDS-PAGE.[6]

Protocol 3: Ultrafiltration

This protocol describes the use of ultrafiltration for the concentration and partial purification of nisin.

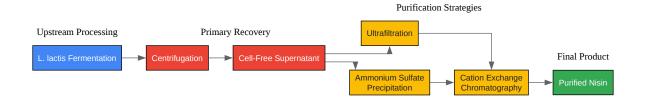
- Membrane Selection:
 - Choose an ultrafiltration membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of nisin (approximately 3.4 kDa), for example, a 10 kDa membrane to retain nisin in the retentate.[4]
- System Setup:
 - Set up the tangential flow filtration (TFF) system according to the manufacturer's instructions.
- Filtration Process:
 - Feed the CFS into the system.
 - The smaller molecules and water will pass through the membrane as permeate, while nisin and other larger molecules are retained in the retentate.
 - Continue the process until the desired concentration factor is achieved.
- Diafiltration (Optional):
 - To further purify the nisin, a diafiltration step can be included. This involves adding a suitable buffer to the retentate while filtration continues, which helps to wash away smaller impurities.
- Product Recovery:



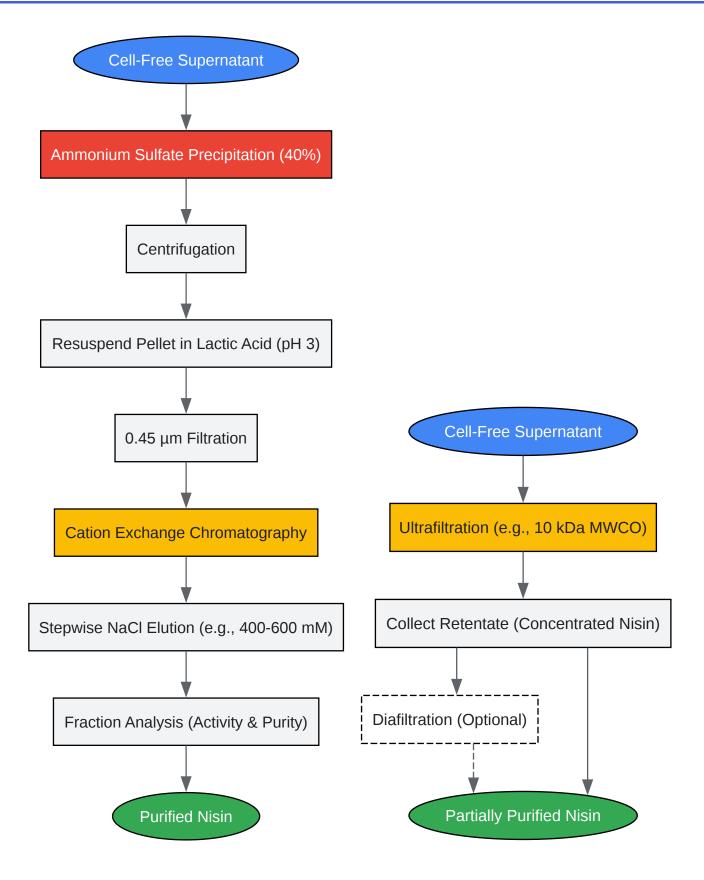
• Collect the concentrated and partially purified nisin from the retentate.

Visualizations









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